Mixidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mixidine is a negative chronotropic agent patented by McNeil Laboratories. It is known for its ability to decrease heart rate elevated by various stimulants such as aminophylline, isoproterenol, sympathetic nerve stimulation, and glucagon . This compound fumarate has been studied for its cardiovascular profile, particularly its effects on myocardial chronotropic responses .

Preparation Methods

The synthesis of Mixidine involves several steps, including the formation of guanidines via transition metal catalysis. The preparation methods include:

Transition-Metal-Catalyzed Guanidine Synthesis: This method involves the catalytic guanylation reaction of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions.

Industrial Production: The industrial production methods for this compound are not explicitly detailed in the available literature, but they likely involve large-scale synthesis using similar catalytic processes.

Chemical Reactions Analysis

Mixidine undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are fundamental in modifying the chemical structure of this compound, affecting its pharmacological properties.

Substitution Reactions: Common reagents and conditions used in these reactions include isoproterenol and histamine, which this compound antagonizes to decrease heart rate.

Major Products: The major products formed from these reactions include derivatives that retain the core structure of this compound while exhibiting modified pharmacological effects.

Scientific Research Applications

Mixidine has several scientific research applications:

Cardiovascular Research: It is used to study the effects of negative chronotropic agents on heart rate and myocardial efficiency.

Pharmacological Studies: This compound is used to investigate the mechanisms of action of drugs that affect the sinoatrial node and sympathetic nervous system input to the heart.

Medical Applications:

Mechanism of Action

Mixidine exerts its effects by directly affecting the sinoatrial node and attenuating sympathetic nervous system input to the heart. This leads to a decrease in heart rate and myocardial oxygen consumption, thereby increasing myocardial efficiency . The molecular targets involved include beta-adrenergic receptors and pathways associated with sympathetic nerve stimulation.

Comparison with Similar Compounds

Mixidine can be compared with other negative chronotropic agents such as:

Moxonidine: An imidazoline receptor agonist used to treat hypertension.

Ranitidine: A histamine H2 receptor antagonist used to reduce stomach acid production.

This compound is unique in its ability to decrease heart rate without significantly affecting myocardial contraction force, making it a valuable compound for cardiovascular research and potential therapeutic applications .

Biological Activity

Mixidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular health. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant research findings.

Overview of this compound

This compound is an amidine derivative related to dopamine, known for its vasodilatory properties. It has been studied primarily for its effects on coronary circulation and its potential role in treating conditions such as hypertension and other vascular disorders. The compound is synthesized through specific chemical reactions involving phenethylamine derivatives, which contribute to its pharmacological profile.

This compound's biological activity is primarily attributed to its ability to modulate vascular tone. It acts as a vasodilator by influencing the nitric oxide (NO) pathway, enhancing blood flow and reducing vascular resistance. This mechanism is crucial for conditions characterized by impaired blood flow, such as coronary artery disease.

Antimicrobial Activity

Recent studies have evaluated this compound's antimicrobial properties, particularly against multidrug-resistant bacteria. Although not the primary focus of this compound research, comparative studies with other cationic compounds like chlorhexidine and hexamidine have shown that this compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentrations (MICs) for various bacterial strains have been documented, highlighting its effectiveness against Gram-positive bacteria.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | <1 |

| Coagulase-negative staphylococci | <1 |

| Enterococcus spp. | <1 |

| Escherichia coli | 2 |

| Klebsiella pneumoniae | 8 |

| Yersinia enterocolitica | 64 |

Cardiovascular Effects

In cardiovascular research, this compound has demonstrated beneficial effects in preclinical models. Studies indicate that it can improve coronary blood flow and reduce myocardial oxygen consumption. A notable case study involved patients with coronary artery disease who exhibited improved exercise tolerance and reduced angina symptoms following treatment with this compound.

Case Studies

-

Case Study 1: Coronary Vasodilation

- Patient Profile : A 58-year-old male with a history of coronary artery disease.

- Intervention : Administered this compound over a period of 12 weeks.

- Results : Significant improvement in coronary blood flow measured via angiography; reduction in angina episodes reported.

-

Case Study 2: Hypertension Management

- Patient Profile : A 65-year-old female with hypertension.

- Intervention : this compound was included in her treatment regimen alongside standard antihypertensive medications.

- Results : Notable decrease in systolic and diastolic blood pressure; enhanced quality of life reported.

Properties

CAS No. |

27737-38-8 |

|---|---|

Molecular Formula |

C15H22N2O2 |

Molecular Weight |

262.35 g/mol |

IUPAC Name |

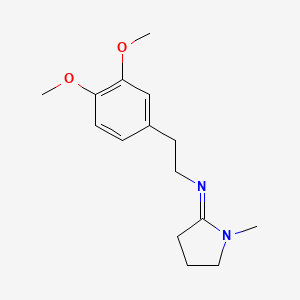

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine |

InChI |

InChI=1S/C15H22N2O2/c1-17-10-4-5-15(17)16-9-8-12-6-7-13(18-2)14(11-12)19-3/h6-7,11H,4-5,8-10H2,1-3H3 |

InChI Key |

WRJDCGFHAICFLO-UHFFFAOYSA-N |

SMILES |

CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC |

Related CAS |

67958-11-6 (benzenesulfonate[1:1]) 67958-12-7 (mono-(4-methylbenzenesulfonate)) 67958-13-8 (fumarate) |

Synonyms |

mixidine mixidine benzenesulfonate (1:1) mixidine fumarate mixidine mono-(4-methylbenzenesulfonate) mixidine monohydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.